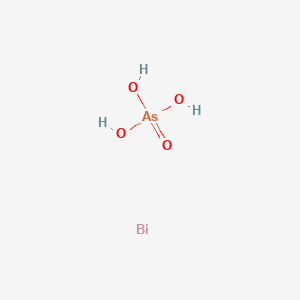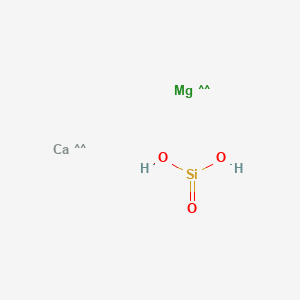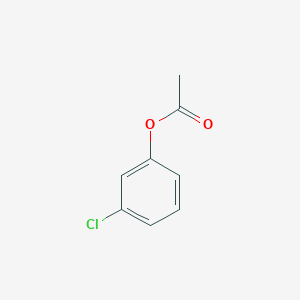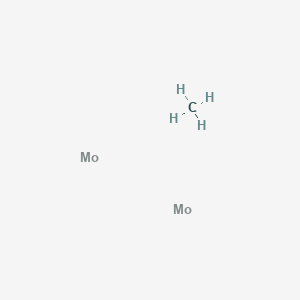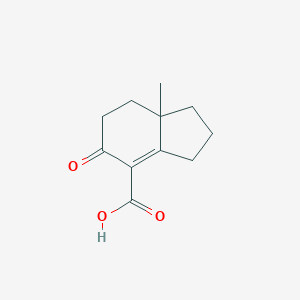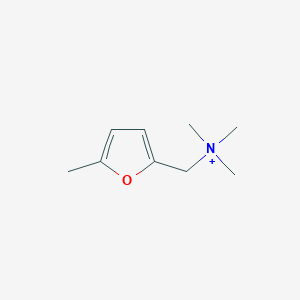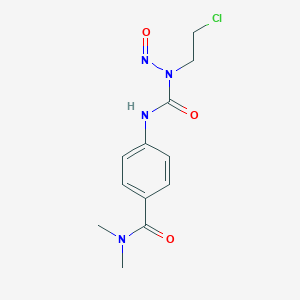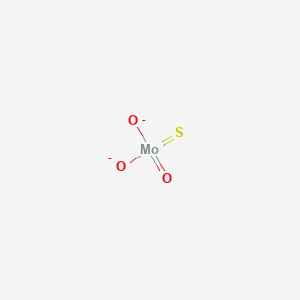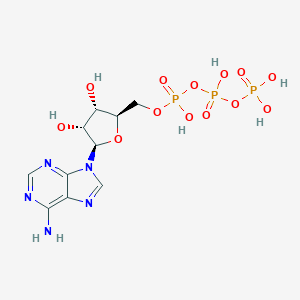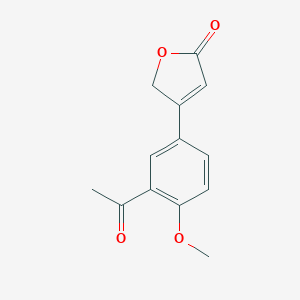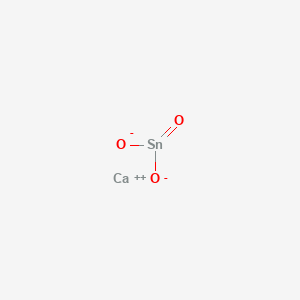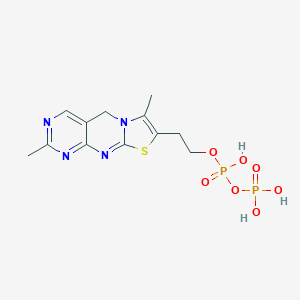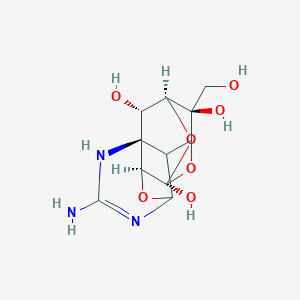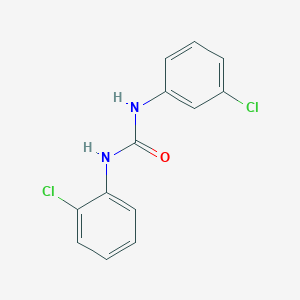
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control weed growth. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is classified as a non-selective herbicide, meaning it can kill a wide range of plants, including both broadleaf and grassy weeds.
Mechanism Of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea involves the inhibition of photosynthesis in plants. It works by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, leading to the production of reactive oxygen species and ultimately, the death of the plant.
Biochemical And Physiological Effects
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea has been shown to have a range of biochemical and physiological effects on plants. It can inhibit the growth of roots and shoots, reduce chlorophyll content, and decrease photosynthetic activity. In addition, 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea can cause oxidative stress in plants, leading to the production of reactive oxygen species and damage to cellular membranes.
Advantages And Limitations For Lab Experiments
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. In addition, its mechanism of action is well understood, making it a useful tool for studying photosynthesis and oxidative stress in plants.
However, there are also limitations to the use of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea in lab experiments. It is a non-selective herbicide, meaning it can kill a wide range of plants, including those that are not the target of the experiment. This can make it difficult to study the effects of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea on specific plant species. In addition, the use of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea in lab experiments may not accurately reflect its impact on the environment, as factors such as soil type and weather conditions can affect its effectiveness.
Future Directions
There are several future directions for research on 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea. One area of interest is the development of new herbicides that are more selective and less harmful to the environment. In addition, research is needed to better understand the impact of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea on non-target plant species and the environment as a whole. Finally, there is a need for research on the development of new methods for controlling weed growth that are more sustainable and environmentally friendly.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea involves the reaction of 2-chloroaniline with 3-chloroaniline in the presence of phosgene and a base such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea. The synthesis of 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea is relatively simple and can be carried out on a large scale, making it a cost-effective herbicide.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling weed growth in a variety of crops, including cotton, soybeans, and sugarcane. In addition, research has shown that 1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea can be used in combination with other herbicides to increase their effectiveness.
properties
CAS RN |
13208-21-4 |
|---|---|
Product Name |
1-(2-Chlorophenyl)-3-(3-chlorophenyl)urea |
Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-4-3-5-10(8-9)16-13(18)17-12-7-2-1-6-11(12)15/h1-8H,(H2,16,17,18) |
InChI Key |
DHCWGPFKKFJIKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)Cl |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
1-(2-chlorophenyl)-3-(3-chlorophenyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



